2-Chloro-7,8-difluoroquinoxaline
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Overview
Description
2-Chloro-7,8-difluoroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with fused benzene and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-difluoroquinoxaline typically involves the nucleophilic substitution of fluorine atoms in difluoroquinoxalines. One common method includes the reaction of 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides with reagents such as dialkylamines, sodium azide, and sodium methoxide . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Green chemistry approaches are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-difluoroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines or alkoxides.
Oxidation and Reduction: Potential oxidation of the quinoxaline ring or reduction of substituents.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and dialkylamines in solvents such as DMSO or ethanol.
Cross-Coupling Reactions: Palladium catalysts, ligands, and bases in organic solvents.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloro-7,8-difluoroquinoxaline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential antibacterial, antiviral, and anticancer properties.
Material Science: Incorporated into polymers and materials for electronic applications due to its unique electronic properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-difluoroquinoxaline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxaline: Similar structure but lacks the chlorine substituent.
2,3-Dichloro-6,7-difluoroquinoxaline: Contains additional chlorine atoms.
Fluoroquinolines: A broader class of compounds with similar fluorine substitutions.
Uniqueness
2-Chloro-7,8-difluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-chloro-7,8-difluoroquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-6-3-12-5-2-1-4(10)7(11)8(5)13-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWTWCOUQSULKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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